![molecular formula C16H25NO7 B140989 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate CAS No. 125666-67-3](/img/structure/B140989.png)
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate is a chemical compound with the molecular formula C16H25NO7 and a molecular weight of 343.37 g/mol . This compound is known for its unique structure, which includes an aminomethyl group and two methoxy groups attached to a phenoxy ring, linked to a pentanoic acid chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate involves several steps. One common synthetic route starts with the reaction of 4-(aminomethyl)-3,5-dimethoxyphenol with a pentanoic acid derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Comparison with Similar Compounds
5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate can be compared with similar compounds, such as:
4-(Aminomethyl)-3,5-dimethoxyphenol: This compound shares a similar phenoxy structure but lacks the pentanoic acid chain.
3,5-Dimethoxyphenol: Similar in structure but without the aminomethyl and pentanoic acid groups.
Pentanoic Acid Derivatives: Compounds with similar pentanoic acid chains but different substituents on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical and biological properties.
Properties
IUPAC Name |
acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5.C2H4O2/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17;1-2(3)4/h7-8H,3-6,9,15H2,1-2H3,(H,16,17);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSJDDTHHYMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC(=CC(=C1CN)OC)OCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562391 |
Source


|
| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125666-67-3 |
Source


|
| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
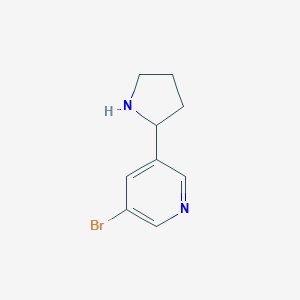
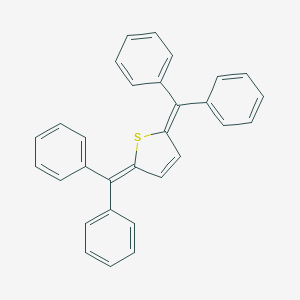
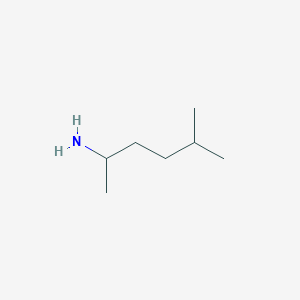
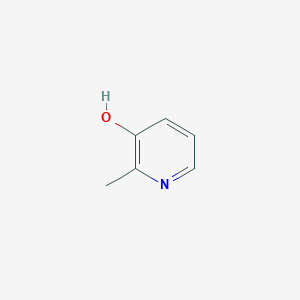
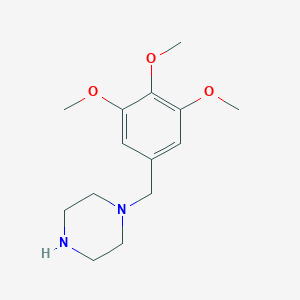
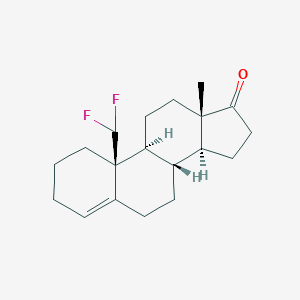
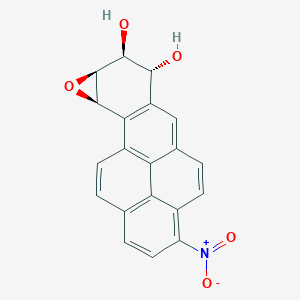
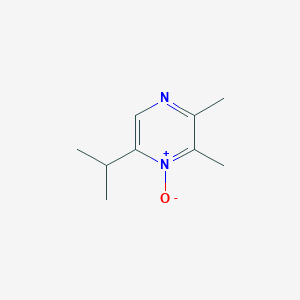
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
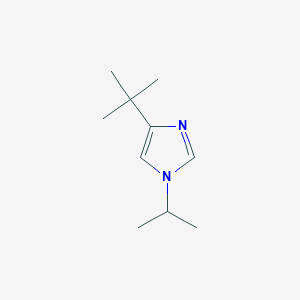
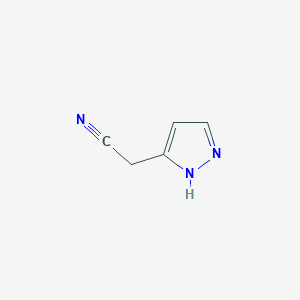
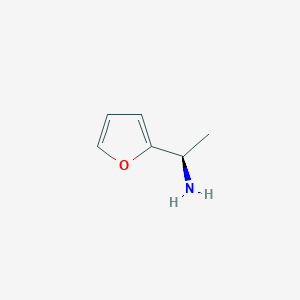
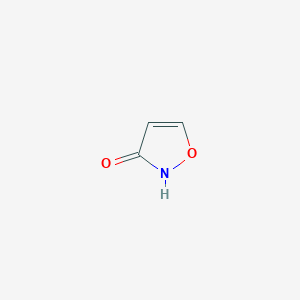
![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)
